

# An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dichloro-4-fluorobenzonitrile

Cat. No.: B020162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3,5-Dichloro-4-fluorobenzonitrile**, a halogenated aromatic nitrile of significant interest as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

## Compound Identification and Nomenclature

**3,5-Dichloro-4-fluorobenzonitrile** is systematically named according to IUPAC conventions.

[1] A comprehensive list of its identifiers is provided below for unambiguous reference in research and procurement.

Identifier Type	Value
IUPAC Name	3,5-dichloro-4-fluorobenzonitrile[1]
CAS Number	103879-31-8[1][2]
Molecular Formula	C <sub>7</sub> H <sub>2</sub> Cl <sub>2</sub> FN[1][2]
InChI	InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H[1]
InChIKey	RIOPZMHLYZUNFX-UHFFFAOYSA-N[1]
SMILES	<chem>C1=C(C=C(C(=C1Cl)F)Cl)C#N</chem> [1]
Synonyms	4-Fluoro-3,5-dichlorobenzonitrile, Benzonitrile, 3,5-dichloro-4-fluoro-[1]

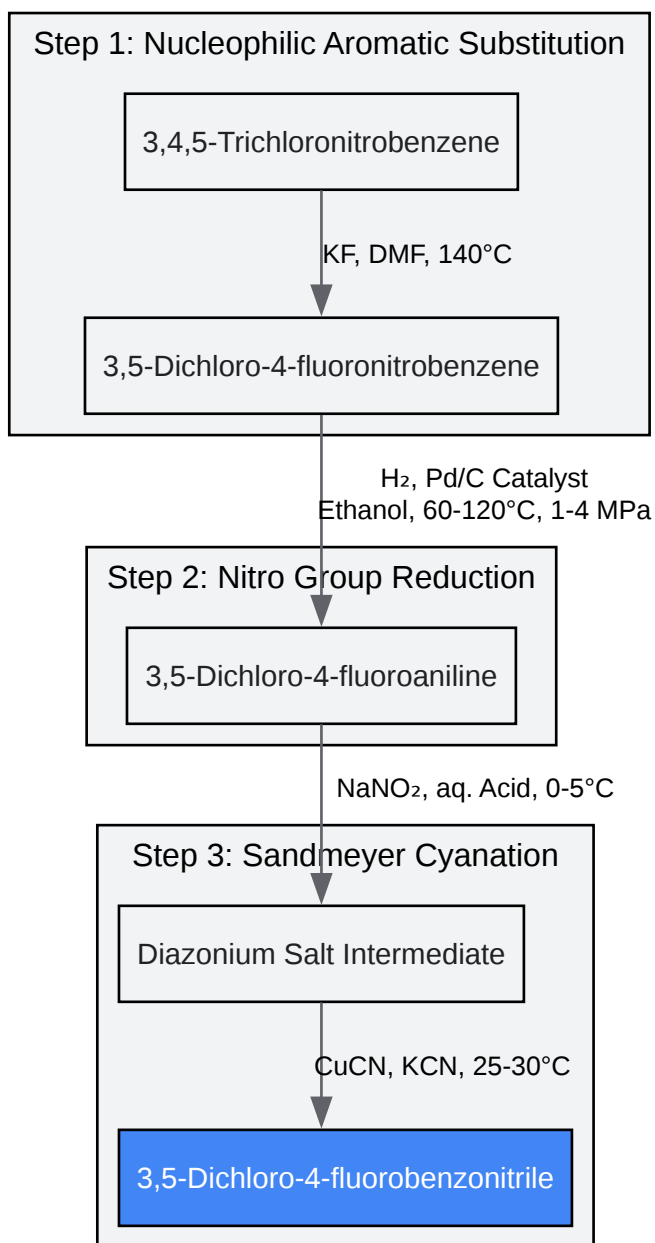
## Physicochemical Properties

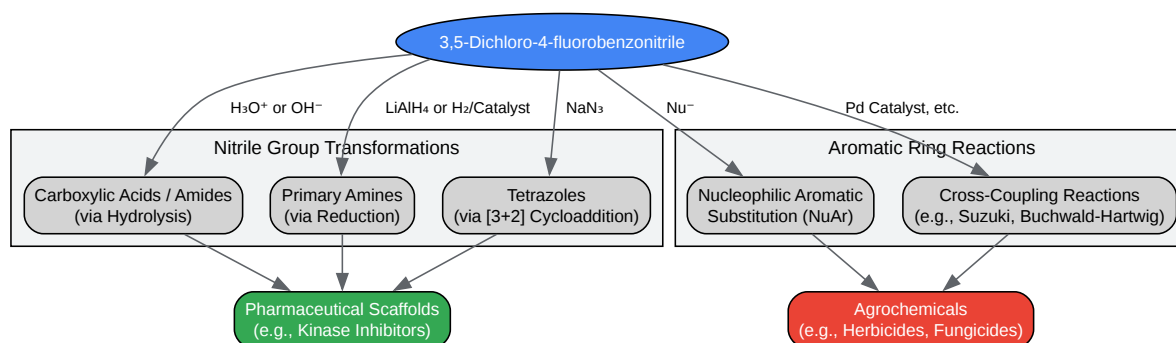
The fundamental physicochemical properties of **3,5-Dichloro-4-fluorobenzonitrile** have been computed and are summarized in the table below. These properties are essential for predicting its behavior in various solvents and reaction conditions.

Property	Value
Molecular Weight	190.00 g/mol [1][2]
Exact Mass	188.9548326 Da[1]
Topological Polar Surface Area	23.8 Å <sup>2</sup> [1]
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Complexity	176[1]
XLogP3-AA (LogP)	3

## Synthesis and Experimental Protocols

The synthesis of **3,5-Dichloro-4-fluorobenzonitrile** can be conceptualized as a multi-step process, commencing from readily available precursors. A plausible synthetic pathway involves the initial formation of a nitro-intermediate, followed by reduction and a subsequent Sandmeyer reaction.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,5-Dichloro-4-fluorobenzonitrile | C7H2Cl2FN | CID 13643469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020162#iupac-name-for-3-5-dichloro-4-fluorobenzonitrile]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)